molecular formula C12H13N3O2 B1271796 3-Morpholin-4-yl-quinoxalin-2-ol CAS No. 2725-16-8

3-Morpholin-4-yl-quinoxalin-2-ol

Cat. No. B1271796
CAS RN: 2725-16-8
M. Wt: 231.25 g/mol
InChI Key: XGIHSLWERDNSQU-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-quinoxalin-2-ol is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a morpholine moiety, which is a common feature in various pharmacologically active molecules due to its versatility and favorable interaction with biological targets . The presence of the morpholine ring can influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by functionalization at various positions. For instance, the synthesis of 2-(morpholin-4-yl)quinoline-3-carbaldehyde derivatives, which are closely related to 3-Morpholin-4-yl-quinoxalin-2-ol, can be achieved through Vilsmeier-Haack formylation of N-arylacetamides . Additionally, the synthesis of 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety at C5 of quinoline has been reported, which suggests that similar methodologies could be applied to synthesize 3-Morpholin-4-yl-quinoxalin-2-ol .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex, with various substituents affecting the overall conformation and electronic distribution. For example, in a related compound, the morpholine ring adopts a chair conformation, and the planar quinoline system is twisted with respect to the phenyl rings . Such structural features are likely to be present in 3-Morpholin-4-yl-quinoxalin-2-ol, influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the quinoxaline core . The presence of a morpholine group in 3-Morpholin-4-yl-quinoxalin-2-ol could potentially influence its reactivity in such reactions, as the lone pair of electrons on the nitrogen atom can participate in chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol would be influenced by the presence of both the quinoxaline core and the morpholine ring. These properties include solubility, melting point, and stability, which are important for the compound's application in various fields, such as drug design and materials science. For instance, the solubility of quinoxaline derivatives in organic solvents or water can affect their bioavailability and potential as pharmaceutical agents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial for understanding the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Immunomodulatory Effects

The derivative 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline has been studied for its impact on biomarkers of inflammation. This compound exhibits immunostimulatory action by increasing monocytic counts, enhancing the metabolic reserve of phagocytic cells, and raising MCP-1 and complement content in serum. Notably, its effects on neutrophil counts and phagocytic activity are less pronounced compared to the reference substance, tilorone, indicating its potential for strengthening innate antiviral resistance with minimized risks of autoimmunological adverse effects (Antonovych et al., 2015).

Antitumor Activity

A series of 2-(benzimidazol-2-yl)quinoxalines with morpholine moieties, among other pharmacophore groups, have demonstrated promising activity against a range of cancer lines. Particularly, derivatives with N-methylpiperazine substituents showed significant activity without causing hemolysis and with minimal cytotoxicity against normal human cells. The derivative mri BIQ 13da/14da exhibited a selective cytotoxic effect against human lung adenocarcinoma cells and may influence cell cycle progression and DNA synthesis, suggesting its potential as an anticancer agent (Mamedov et al., 2022).

Interaction with Biomolecules

The interaction of 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) with human serum albumin (HSA) has been investigated, revealing a strong ability to quench the intrinsic fluorescence of HSA through a static quenching procedure. This interaction could have implications for the pharmacokinetic properties of the compound, affecting its distribution and efficacy (Yegorova et al., 2016).

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, including those with morpholinomethyl moieties, have been evaluated for their anti-corrosion potency on mild steel in an acidic medium. These compounds showed high efficiency in inhibiting corrosion, suggesting their potential application in industrial maintenance to protect metals from acidic corrosion (Douche et al., 2020).

Future Directions

Research into the applications of 3-Morpholin-4-yl-quinoxalin-2-ol and similar compounds is ongoing. One study identified a novel strategy to potentially prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction with small molecules . This suggests potential future directions for the use of this compound in veterinary medicine.

properties

IUPAC Name

3-morpholin-4-yl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIHSLWERDNSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368417
Record name 3-Morpholin-4-yl-quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-quinoxalin-2-ol

CAS RN

2725-16-8
Record name 3-(4-Morpholinyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2725-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholin-4-yl-quinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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